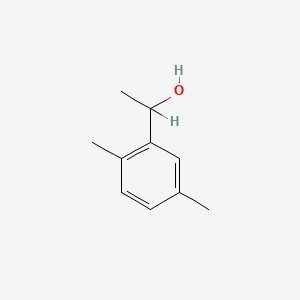

1-(2,5-Dimethylphenyl)ethanol

Description

Overview of Arylethanols in Organic Synthesis and Medicinal Chemistry

Arylethanols, a class of compounds to which 1-(2,5-dimethylphenyl)ethanol belongs, are pivotal building blocks in both organic synthesis and medicinal chemistry. researchgate.netfrontiersin.org These structures, characterized by a hydroxyl group attached to an ethyl chain on an aromatic ring, are precursors for a wide array of more complex molecules. Their versatility makes them valuable in the synthesis of fine chemicals, agrochemicals, and, most notably, pharmaceuticals. acs.org

In medicinal chemistry, enantiomerically pure arylethanols are crucial intermediates for numerous bioactive compounds. researchgate.net For instance, they are used in the preparation of kinase inhibitors for cancer therapy, NK1 receptor antagonists, and medications for treating osteoporosis. researchgate.net A specific example is (S)-1-(3',4'-dichlorophenyl)ethanol, which serves as a key intermediate in the synthesis of sertraline, a medication for obsessive-compulsive disorder. researchgate.net The biological activity of the final product is often highly dependent on the specific stereochemistry of the arylethanol precursor.

The synthesis of these chiral alcohols is a significant area of research. Asymmetric reduction of the corresponding prochiral ketones is a common and effective method. mdpi.com Alcohol dehydrogenases (ADHs) are frequently employed as biocatalysts in these reductions, valued for their exceptional chemo-, regio-, and stereoselectivity, which allows for the production of highly enantiopure alcohols. frontiersin.orgmdpi.com Furthermore, arylethanols can be transformed into other important functional groups; for example, they can undergo copper-catalyzed oxidation to produce α-ketoamides, which are significant structural motifs in biologically active compounds. organic-chemistry.orgorganic-chemistry.org

Significance of the 2,5-Dimethylphenyl Moiety in Chemical Structures

The 2,5-dimethylphenyl group, a key structural component of this compound, imparts specific steric and electronic properties to a molecule that can significantly influence its reactivity, stability, and biological interactions. The placement of the two methyl groups on the phenyl ring is not arbitrary; it creates a distinct electronic environment and steric hindrance that differentiates it from other dimethylphenyl isomers.

Beyond medicinal applications, derivatives containing the 2,5-dimethylphenyl group are used in analytical chemistry. For example, tris-(3,5-dimethylphenyl) carbamoyl (B1232498) derivatives are employed as chiral stationary phases in chromatography. In these materials, the methyl groups are crucial for enantiomeric separation as they enhance π-π interactions and provide the necessary steric discrimination to resolve racemates. researchgate.net

Research Trajectories and Gaps for this compound

Current research on this compound is primarily centered on its synthesis, particularly the development of stereoselective methods to obtain its pure enantiomers. Common synthetic routes involve the reduction of the precursor ketone, 1-(2,5-dimethylphenyl)ethanone. evitachem.com This ketone is typically prepared via a Friedel-Crafts acylation of p-xylene (B151628). mdpi.com The reduction of the ketone to the alcohol can be achieved using standard reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation. evitachem.com Given the compound's chirality, significant effort is directed towards enzymatic and biocatalytic methods, such as kinetic resolution using lipases or asymmetric reduction using plant-based biocatalysts, to achieve high enantiomeric excess. google.comresearchgate.net

Table 2: Selected Synthesis Methods for this compound

| Method | Precursor | Reagents/Catalysts | Key Features | Reference(s) |

|---|---|---|---|---|

| Chemical Reduction | 1-(2,5-Dimethylphenyl)ethanone | Sodium borohydride or Lithium aluminum hydride | Standard laboratory method for producing the racemic alcohol. | evitachem.com |

| Catalytic Hydrogenation | 1-(2,5-Dimethylphenyl)ethanone | H₂, Palladium on carbon | Often used in industrial settings for high yield and purity. | evitachem.com |

| Enzymatic Kinetic Resolution | Racemic this compound | Lipase, Acyl donor (e.g., vinyl acetate) | Separates the racemic mixture to yield enantiomerically enriched alcohol and ester. | google.com |

| Bioreduction | 1-(3,4-Dimethylphenyl)ethanone* | Plant cell cultures (e.g., Sugar beet) | Environmentally friendly approach yielding high enantiomeric excess of the (S)-alcohol. | researchgate.net |

Note: Research on bioreduction was found for the 3,4-isomer, suggesting a similar approach is a likely trajectory for the 2,5-isomer.

Despite its utility as a synthetic building block, there appear to be several gaps in the research. While there are mentions of its potential antimicrobial and anti-inflammatory properties being studied, detailed and extensive investigations into the biological activity of this compound itself are not widely published. evitachem.com Most research focuses on its role as an intermediate, where it is used to construct more complex molecules, such as chalcones or thiophene (B33073) derivatives. mdpi.comrsc.org

Furthermore, there is a noticeable lack of publicly available experimental structural data, such as X-ray crystallography results. Such data would provide definitive insights into its molecular geometry and intermolecular interactions, validating computational models and aiding in the rational design of new catalysts or bioactive molecules based on this scaffold. The full potential of this compound as a standalone active agent or a more advanced pharmaceutical intermediate remains an area ripe for further exploration.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,5-dimethylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7-4-5-8(2)10(6-7)9(3)11/h4-6,9,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLZFCOCNJEXTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60954570 | |

| Record name | 1-(2,5-Dimethylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60954570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32917-52-5 | |

| Record name | α,2,5-Trimethylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32917-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha,2,5-Trimethylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032917525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,5-Dimethylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60954570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,2,5-trimethylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 2,5 Dimethylphenyl Ethanol

Established Synthetic Pathways

The synthesis of 1-(2,5-dimethylphenyl)ethanol is commonly achieved through two primary established routes: the reduction of a ketone and the addition of an organometallic reagent to an aldehyde.

Reduction of 1-(2,5-Dimethylphenyl)ethanone

A prevalent method for synthesizing this compound is the reduction of the corresponding ketone, 1-(2,5-dimethylphenyl)ethanone. evitachem.com This transformation can be accomplished using several reducing agents and techniques.

In industrial settings, catalytic hydrogenation is a frequently used method. evitachem.com This process involves reacting 1-(2,5-dimethylphenyl)ethanone with hydrogen gas in the presence of a metal catalyst. A common catalyst for this reaction is palladium on carbon (Pd/C). evitachem.com The reaction is typically carried out under pressure and at a moderate temperature to ensure high yield and purity of the resulting alcohol. evitachem.com

For laboratory-scale synthesis, metal hydrides are common reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for the reduction of 1-(2,5-dimethylphenyl)ethanone to this compound. evitachem.com The reaction is typically performed in an inert solvent such as ethanol (B145695) or tetrahydrofuran. evitachem.com The general mechanism involves the transfer of a hydride ion from the reducing agent to the carbonyl carbon of the ketone, forming an alkoxide intermediate. This intermediate is then protonated, often during a workup step with water or a dilute acid, to yield the final alcohol product. uop.edu.pk While both reagents are effective, lithium aluminum hydride is a much stronger reducing agent than sodium borohydride and must be used in anhydrous conditions.

Table 1: Comparison of Reduction Methods for 1-(2,5-Dimethylphenyl)ethanone

| Method | Reagents/Catalyst | Conditions | Scale |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | High pressure, moderate temperature | Industrial |

| Metal Hydride Reduction | NaBH₄ or LiAlH₄ | Inert solvent (e.g., ethanol, THF) | Laboratory |

Grignard or Organolithium Additions to 2,5-Dimethylbenzaldehyde

An alternative established pathway involves the reaction of an organometallic reagent with 2,5-dimethylbenzaldehyde. This method builds the carbon skeleton and introduces the hydroxyl group in a single step.

The Grignard reaction is a classic method for forming carbon-carbon bonds. libretexts.org To synthesize this compound, a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), is reacted with 2,5-dimethylbenzaldehyde. The nucleophilic methyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. This addition reaction forms an alkoxide intermediate, which is then hydrolyzed in a subsequent step with a dilute acid to produce the secondary alcohol, this compound. libretexts.org Similarly, organolithium reagents, such as methyllithium (B1224462) (CH₃Li), can be used in place of Grignard reagents to achieve the same transformation.

Advanced Synthetic Strategies and Innovations

Modern synthetic chemistry has focused on developing methods to control the stereochemistry of molecules, leading to the synthesis of specific enantiomers.

Asymmetric Synthesis of Enantiopure this compound

The development of methods for the asymmetric synthesis of this compound is of significant interest, particularly for applications where a specific stereoisomer is required. This is often achieved through the enantioselective reduction of the prochiral ketone, 1-(2,5-dimethylphenyl)ethanone.

One approach involves the use of chiral reducing agents or catalysts. These can include chiral borohydrides or the use of asymmetric hydrogenation catalysts. Biocatalysis, using enzymes or whole-cell systems, has also emerged as a powerful tool for enantioselective reductions. For instance, plant-mediated bioreduction has been shown to be effective for producing chiral alcohols from corresponding ketones, offering an environmentally friendly route.

Table 2: Research Findings on Asymmetric Synthesis

| Method | Catalyst/System | Product Enantiomer | Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Asymmetric Bioreduction | Plant-based biocatalysts | (S)-enantiomer | Up to 97.2% |

These advanced strategies allow for the synthesis of either the (R)- or (S)-enantiomer of this compound with high optical purity, which is crucial for various specialized applications.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-(2,5-Dimethylphenyl)ethanone |

| 2,5-Dimethylbenzaldehyde |

| Palladium on carbon |

| Sodium borohydride |

| Lithium aluminum hydride |

| Hydrogen |

| Ethanol |

| Tetrahydrofuran |

| Methylmagnesium bromide |

| Methyllithium |

| (R)-1-(2,5-dimethylphenyl)ethanol |

Chiral Catalysis in Reductions

Chiral catalysis offers a powerful tool for the enantioselective reduction of ketones. This typically involves the use of a metal catalyst complexed with a chiral ligand. While specific examples detailing the asymmetric reduction of 2',5'-dimethylacetophenone (B146730) are not extensively documented in the provided results, the general principles of asymmetric hydrogenation and transfer hydrogenation are widely applicable. For instance, chiral ruthenium or rhodium phosphine (B1218219) complexes are commonly employed for the asymmetric reduction of aromatic ketones. The choice of metal, ligand, and reaction conditions is crucial for achieving high enantioselectivity and yield.

Another approach involves the use of chiral reducing agents, such as those derived from borohydrides modified with chiral ligands. These reagents create a chiral environment around the reducing hydride, leading to a preferential attack on one of the prochiral faces of the ketone.

| Catalyst Type | General Substrate | Key Features |

| Chiral Ruthenium/Rhodium Complexes | Aromatic Ketones | High enantioselectivity, applicable to a wide range of substrates. |

| Chiral Borohydrides | Ketones | Stoichiometric or catalytic use of chiral modifiers. |

| Chiral Oxazaborolidines | Prochiral Ketones | Catalytic, predictable stereochemical outcome based on the catalyst structure. ru.nl |

Biocatalytic Approaches (e.g., Enzymatic Reductions, Plant-Mediated Bioreductions)

Biocatalysis has emerged as a highly effective and environmentally friendly method for producing chiral alcohols. iomcworld.comnih.gov These methods utilize whole cells of microorganisms, isolated enzymes, or even plant tissues as the catalyst.

Enzymatic Reductions: Alcohol dehydrogenases (ADHs) are the most commonly used enzymes for the reduction of ketones. nih.gov These enzymes, often from sources like Saccharomyces cerevisiae or Rhodococcus ruber, utilize cofactors such as NADH or NADPH to deliver a hydride to the carbonyl group with high stereoselectivity. frontiersin.org The fungus Periconia hispidula has been shown to be a promising biocatalyst for the reduction of various prochiral ketones, including 2',5'-dimethylacetophenone, with conversions and enantiomeric excesses often exceeding 99%. iomcworld.com The reaction conditions, such as pH, temperature, and substrate concentration, are critical for optimal enzyme activity and selectivity. iomcworld.comfrontiersin.org

Plant-Mediated Bioreductions: The use of whole plant tissues, such as vegetable roots, offers a simple and sustainable approach to asymmetric reduction. researchgate.net While a study on the bioreduction of the related 1-(3,4-dimethylphenyl)ethanone using various vegetables like sugar beet showed high yields and enantiomeric excess, specific data for the 2,5-dimethyl isomer is not as prevalent. researchgate.net However, the underlying principle of utilizing the plant's natural enzymatic machinery for stereoselective reductions is applicable. science.gov

| Biocatalyst | Substrate | Product Configuration | Conversion/Yield | Enantiomeric Excess (ee) |

| Periconia hispidula | 2',5'-Dimethylacetophenone | Not Specified | >99% | >99% iomcworld.com |

| Rhodococcus ruber ADH | Acetophenone (model) | (S)-1-phenylethanol | 61% | Not Specified frontiersin.org |

| Sugar Beet | 1-(3,4-dimethylphenyl)ethanone | (S)-enantiomer | up to 88.2% | >99% researchgate.net |

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.comwikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control a key bond-forming step. For example, an acyl derivative could be prepared using a chiral alcohol, which then directs the stereoselective addition of a methyl group. More commonly, for related structures, chiral oxazolidinones, popularized by David A. Evans, are used to direct stereoselective alkylation or aldol (B89426) reactions. wikipedia.org The steric bulk of the auxiliary blocks one face of the enolate, leading to a diastereoselective reaction. Subsequent removal of the auxiliary would furnish the chiral product. While direct applications to this compound are not detailed, this remains a fundamental and powerful strategy in asymmetric synthesis. wikipedia.orgnumberanalytics.com

Stereoselective Alkylation and Related Transformations

The synthesis of this compound can also be envisioned through the stereoselective addition of a methyl group to 2,5-dimethylbenzaldehyde. This approach, however, is less common than the reduction of the corresponding acetophenone. Organometallic reagents, such as methylmagnesium bromide or methyllithium, can be used in conjunction with chiral ligands or catalysts to achieve enantioselectivity.

Alternatively, stereoselective alkylation of a chiral enolate equivalent derived from a 2,5-dimethylphenylacetic acid derivative could be employed. ub.edu For example, using a chiral auxiliary like pseudoephedrine to form an amide, followed by deprotonation and alkylation, can lead to the formation of a new stereocenter with high diastereoselectivity. harvard.edu Subsequent transformation of the resulting carboxylic acid derivative to the alcohol would complete the synthesis.

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, or continuous flow processing, offers several advantages for chemical synthesis, including improved safety, scalability, and process control. sioc-journal.cnnih.gov While specific literature on the flow synthesis of this compound is limited, the methodologies used for its batch synthesis are amenable to flow conditions.

The catalytic hydrogenation of 2',5'-dimethylacetophenone is a prime candidate for adaptation to a flow process. evitachem.com In a typical setup, a solution of the ketone is pumped through a heated tube or column packed with a solid-supported catalyst (e.g., Pd/C). nih.gov This allows for precise control over temperature, pressure, and residence time, which can lead to higher yields and selectivities compared to batch reactions. rsc.org Such systems can also handle hazardous reagents like hydrogen gas more safely. nih.gov

| Flow Reaction Type | Key Advantages | Potential Application |

| Catalytic Hydrogenation | Enhanced safety, improved heat and mass transfer, precise process control. nih.gov | Reduction of 2',5'-dimethylacetophenone to this compound. |

| Biocatalytic Reduction | Immobilized enzyme stability, continuous product removal, process automation. frontiersin.org | Enzymatic reduction using immobilized ADH. |

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. acs.orgresearchgate.net Several of the synthetic strategies for this compound can be viewed through the lens of green chemistry.

Catalysis: The use of catalytic methods, whether metallic or enzymatic, is a core principle of green chemistry as it reduces the need for stoichiometric reagents and minimizes waste. acs.orgresearchgate.net Catalytic hydrogenation, for example, has a high atom economy. acs.org

Biocatalysis: Enzymatic and plant-mediated reductions are inherently green as they operate under mild conditions (ambient temperature and pressure, neutral pH) and use water as a solvent. nih.govresearchgate.net

Renewable Feedstocks: While not directly applied in the common syntheses of this compound, the use of biocatalysts aligns with the principle of using renewable resources. researchgate.net

Energy Efficiency: Reactions that can be run at ambient temperature and pressure, such as many biocatalytic reductions, are more energy-efficient. acs.org

Safer Solvents and Auxiliaries: The use of water as a solvent in biocatalysis is a significant green advantage. semanticscholar.org Furthermore, developing syntheses that avoid protecting groups reduces the number of steps and the amount of waste generated. acs.org

The move towards catalytic and biocatalytic methods for the synthesis of this compound demonstrates a clear trend towards more sustainable and environmentally friendly chemical manufacturing.

Chemical Reactivity and Transformation of 1 2,5 Dimethylphenyl Ethanol

Oxidation Reactions of the Hydroxyl Group

The secondary alcohol moiety in 1-(2,5-Dimethylphenyl)ethanol can be readily oxidized to the corresponding ketone. The development of selective and efficient oxidation methods for alcohols is a cornerstone of modern organic synthesis.

The oxidation of this compound yields 1-(2,5-Dimethylphenyl)ethanone, a valuable intermediate in organic synthesis. This transformation is a standard process for which numerous reagents and catalytic systems have been developed. The choice of oxidant can range from classical stoichiometric reagents to more modern, environmentally benign catalytic systems.

A variety of methods applicable to the oxidation of secondary benzylic alcohols can be employed. These include systems using transition metal catalysts, such as manganese, copper, and ruthenium, as well as metal-free approaches. For instance, manganese complexes have proven highly efficient in the catalytic oxidation of secondary benzylic alcohols to their corresponding ketones using hydrogen peroxide as the oxidant. organic-chemistry.org Similarly, copper(I)-catalyzed systems with oxidants like di-tert-butyldiaziridinone operate under mild, neutral conditions, showing high tolerance for various functional groups. rsc.org

The table below summarizes several general and specific methods for the oxidation of secondary alcohols to ketones, which are applicable to the transformation of this compound.

| Oxidizing System | Catalyst/Reagent | Substrate Scope | Key Features |

| Manganese-Catalyzed Oxidation | Mn(S-PMB)(CF₃SO₃)₂ / H₂O₂ / Acetic Acid | Benzylic and aliphatic secondary alcohols | High efficiency and turnover numbers. organic-chemistry.org |

| Copper-Catalyzed Oxidation | CuBr / di-tert-butyldiaziridinone | Wide variety of primary and secondary alcohols | Mild, neutral conditions; high yields. rsc.org |

| Aerobic Oxidation | HNO₃ / FeCl₃ / O₂ | Secondary alcohols | Selective for secondary over primary alcohols; uses molecular oxygen. organic-chemistry.org |

| Heterogeneous Catalysis | Nanocrystalline TiO₂ / H₂O₂ | Aliphatic and aromatic secondary alcohols | Green protocol with a reusable catalyst. |

These methods highlight the extensive toolkit available to chemists for converting this compound to 1-(2,5-Dimethylphenyl)ethanone, a key synthetic precursor.

The oxidation of a secondary alcohol like this compound beyond the ketone stage to a carboxylic acid is not a straightforward transformation. Typically, the oxidation of secondary alcohols terminates at the ketone. Further oxidation to a carboxylic acid would necessitate the cleavage of a carbon-carbon bond, a process that requires harsh conditions and specific reagents.

While direct conversion is uncommon, oxidative cleavage reactions can lead to carboxylic acids. However, for a secondary alcohol, this would result in the fragmentation of the molecule. For example, strong oxidizing agents under forcing conditions could potentially cleave the bond between the carbonyl carbon and the aromatic ring of the intermediate ketone, or the bond between the carbonyl carbon and the methyl group, leading to different carboxylic acid products.

Alternatively, a more controlled route to a carboxylic acid derivative would involve a different starting material or a multi-step sequence. For instance, if the goal were to produce 2,5-dimethylbenzoic acid, one would typically start from p-xylene (B151628) and introduce the carboxyl group through other means, rather than by degrading this compound. The selective oxidation of primary alcohols to carboxylic acids is a well-established process, often utilizing reagents like CrO₃ with H₅IO₆ or TEMPO-based systems, but these are not directly applicable for converting a secondary alcohol to a carboxylic acid with the same carbon skeleton. nih.govnih.gov

Substitution Reactions at the Hydroxyl Group

The hydroxyl group of this compound can be replaced by other functional groups through substitution reactions. Due to the poor leaving group nature of the hydroxide (B78521) ion (HO⁻), the hydroxyl group must first be activated, typically by protonation or conversion into a better leaving group like a tosylate or a halide.

The conversion of alcohols to ethers and esters is a fundamental transformation in organic chemistry. For this compound, these reactions provide access to a wide range of derivatives.

Esterification: Esters can be formed through reaction with carboxylic acids or their derivatives. The Fischer esterification, involving direct reaction with a carboxylic acid under acidic catalysis, is a classic method. More modern and milder methods are also available. The Mitsunobu reaction, for instance, allows for the esterification of secondary benzylic alcohols with carboxylic acids under neutral conditions using a combination of a phosphine (B1218219) and an azodicarboxylate reagent. rsc.orgresearchgate.net Another advanced protocol involves the aerobic oxidative esterification of alcohols, where a catalyst, such as Pd/C, facilitates the direct conversion of an alcohol and another alcohol (acting as the alkyl source for the ester) into the desired ester product. nih.govbeilstein-journals.org

Etherification: The synthesis of ethers from this compound can be achieved through several pathways. The Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common approach. organic-chemistry.org Given that this compound is a secondary benzylic alcohol, it can form a relatively stable benzylic carbocation. This property allows for acid-catalyzed etherification reactions. For example, iron(III) chloride has been used to catalyze the self-etherification of benzylic alcohols and the cross-etherification between two different alcohols. nih.govacs.org

The following table outlines general methodologies for these derivatizations.

| Transformation | Method | Reagents | Key Features |

| Esterification | Mitsunobu Reaction | Carboxylic Acid, PPh₃, DIAD/DEAD | Mild, neutral conditions; good for sensitive substrates. rsc.orgresearchgate.net |

| Oxidative Esterification | Alcohol, O₂, Pd/C or V-catalyst/H₂O₂ | Direct conversion, often using green oxidants. organic-chemistry.orgbeilstein-journals.org | |

| Etherification | Williamson Synthesis | Base (e.g., NaH), Alkyl Halide | Classic and versatile method. organic-chemistry.org |

| Acid-Catalyzed Etherification | Acid catalyst (e.g., FeCl₃), another alcohol | Proceeds via a carbocation intermediate. nih.govacs.org |

Nucleophilic substitution at the benzylic carbon of this compound involves the replacement of the hydroxyl group by a nucleophile. As mentioned, the -OH group must first be converted into a good leaving group. This can be achieved by protonation with a strong acid, followed by departure of a water molecule to form a secondary benzylic carbocation. This carbocation is stabilized by resonance with the dimethylphenyl ring. The subsequent attack by a nucleophile completes the substitution, characteristic of an Sₙ1 mechanism.

Alternatively, the hydroxyl group can be converted into a sulfonate ester (e.g., tosylate or mesylate) or a halide. These derivatives are excellent substrates for nucleophilic substitution. The reaction of these derivatives with nucleophiles can proceed via either Sₙ1 or Sₙ2 pathways, depending on the reaction conditions (solvent, nucleophile strength) and the steric hindrance around the reaction center. For a secondary benzylic substrate like this, the Sₙ1 pathway is often competitive or dominant due to the stability of the intermediate carbocation.

Transformations Involving the Aromatic Ring

The 2,5-dimethylphenyl group in this compound is an activated aromatic system due to the electron-donating nature of the two methyl groups. This makes the ring susceptible to electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

The directing effects of the substituents on the ring must be considered. Both methyl groups are ortho, para-directing activators. The 1-hydroxyethyl group is generally considered a deactivating, ortho, para-director. The outcome of an EAS reaction will depend on the interplay of these directing effects and steric hindrance. The positions open for substitution are C3, C4, and C6. Steric hindrance from the adjacent substituents will likely influence the regioselectivity of the incoming electrophile.

Research on related systems provides insight. For example, the acid-catalyzed reaction of tricarbonyl-chromium complexed benzyl (B1604629) alcohols with arenes proceeds via an electrophilic aromatic substitution mechanism involving a complexed benzylic carbocation. researchgate.net While this involves a metal complex, it underscores the potential for the benzylic carbon to act as an electrophile source to modify other aromatic rings. More directly, electrophilic substitution on the (2,5-dimethylphenyl) moiety itself is a plausible transformation under standard EAS conditions, although specific literature for this exact substrate is sparse. The reactivity is generally inferred from the behavior of similar substituted aromatic compounds.

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies specifically on the reactions of this compound are not widely available in the literature. However, the mechanisms of the fundamental reactions it undergoes can be understood through studies of analogous systems.

For example, kinetic studies on the nitration of xylenes (B1142099) and other alkylbenzenes have been performed to understand the effect of the alkyl groups on the reaction rate and to determine the nature of the nitrating species. researchgate.netcanterbury.ac.nz Such studies typically involve monitoring the concentration of reactants and products over time using techniques like UV-Vis spectroscopy or HPLC. The data obtained can be used to determine the reaction order with respect to each reactant and to calculate the rate constants. For the nitration of o-xylene, kinetic modeling has been used to optimize reaction conditions. researchgate.netdntb.gov.uaresearchgate.net

Isotopic labeling is a powerful tool for tracing the path of atoms through a reaction and for determining the mechanism. In the context of this compound, isotopic labeling could be used to investigate the mechanism of both the reactions at the alcohol and the electrophilic aromatic substitution.

For instance, to study the mechanism of oxidation of the alcohol to the corresponding ketone, the oxygen atom of the hydroxyl group could be labeled with ¹⁸O. The location of the ¹⁸O in the product would reveal whether the oxygen atom is retained or exchanged during the reaction. In the case of electrophilic aromatic substitution, deuterium (B1214612) labeling of the aromatic ring can be used to probe for kinetic isotope effects. The absence of a primary kinetic isotope effect in many electrophilic aromatic substitutions suggests that the C-H bond cleavage is not the rate-determining step. However, the presence of an isotope effect can indicate a change in the rate-determining step, as has been observed in some nitrosation reactions. calis.edu.cn Isotopic labeling has also been instrumental in understanding the mechanism of Friedel-Crafts reactions. acs.orgopen.ac.ukamanote.com

Computational and Theoretical Studies of 1 2,5 Dimethylphenyl Ethanol

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting molecular properties with high accuracy. wavefun.com These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous properties can be derived.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. lumenlearning.com For 1-(2,5-Dimethylphenyl)ethanol, the key rotatable bonds are the C-C bond between the phenyl ring and the ethyl group, and the C-O bond of the alcohol moiety. The relative stability of different conformers is determined by steric and electronic effects.

| Conformer | Description of Dihedral Angle (Ring-C-C-O) | Relative Energy (kJ/mol) | Key Interactions |

|---|---|---|---|

| Anti (Staggered) | ~180° | 0.0 (Most Stable) | Minimized steric hindrance between the phenyl ring and the -OH group. |

| Gauche (Staggered) | ~60° / ~300° | 3.5 - 5.0 | Gauche interaction between the bulky phenyl ring and the -OH group. |

| Eclipsed 1 | ~0° | 20.0 - 25.0 (Least Stable) | Severe steric clash between the phenyl ring and the -OH group. |

| Eclipsed 2 | ~120° | 15.0 - 18.0 | Steric clash between the phenyl ring and a hydrogen atom. |

Note: The data in this table is representative and illustrates the general principles of conformational analysis. Actual values would be determined via specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining the structure and reactivity of molecules. nih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilic), while the LUMO is the orbital most likely to accept electrons (electrophilic). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov

Large HOMO-LUMO gap: Implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

Small HOMO-LUMO gap: Suggests high chemical reactivity and low kinetic stability. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich π-system of the dimethylphenyl ring. The LUMO would likely be distributed over the antibonding orbitals of the aromatic ring and the C-O bond. DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify reactivity. mdpi.com

| Parameter | Formula | Typical Value (eV) | Chemical Significance |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | -6.5 to -5.5 | Electron-donating ability |

| LUMO Energy (ELUMO) | - | -0.5 to 0.5 | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 - 7.0 | Chemical reactivity and kinetic stability |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.5 - 3.5 | Resistance to change in electron configuration |

| Chemical Softness (S) | 1 / (2η) | 0.14 - 0.20 | Polarizability; inverse of hardness |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.0 - 3.5 | Ability to attract electrons |

Note: The data in this table is representative and based on typical values for similar aromatic alcohols. Actual values would be determined via specific DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. nih.gov It is calculated by placing a positive point charge at various points on the electron density surface and calculating the potential energy. MEP maps are invaluable for identifying the electrophilic and nucleophilic sites of a molecule. nih.gov

Red Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are sites prone to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These are sites prone to nucleophilic attack.

Green/Yellow Regions: Indicate neutral or intermediate potential.

For this compound, the MEP map would predictably show a region of strong negative potential (red) around the electronegative oxygen atom of the hydroxyl group, due to its lone pairs of electrons. A region of strong positive potential (blue) would be localized on the hydrogen atom of the hydroxyl group. The aromatic ring would exhibit a moderately negative potential due to its π-electron cloud, making it also susceptible to electrophilic interactions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations can provide detailed information about the conformational dynamics and interactions of a molecule in different environments, such as in various solvents or in contact with biological macromolecules. ucdavis.edu

The choice of solvent can significantly influence the conformational equilibrium and reactivity of a molecule. rsc.orgnih.gov MD simulations using either explicit solvent models (where individual solvent molecules are included) or implicit models (where the solvent is treated as a continuum) can elucidate these effects. researchgate.net

For this compound, MD simulations could reveal:

In Polar Protic Solvents (e.g., water, ethanol): The solvent molecules would form hydrogen bonds with the hydroxyl group of this compound. sciexplore.irresearchgate.net This interaction would stabilize conformers where the hydroxyl group is exposed to the solvent, potentially altering the rotational preference around the C-C and C-O bonds compared to the gas phase.

In Apolar Solvents (e.g., hexane): The nonpolar solvent would primarily interact with the dimethylphenyl group through van der Waals forces. The polar hydroxyl group might engage in intramolecular hydrogen bonding if a suitable conformer exists, or it could lead to aggregation of solute molecules. The conformational profile in a nonpolar solvent would likely be closer to the gas-phase calculations.

These simulations can track changes in dihedral angles and radial distribution functions to provide a quantitative picture of how the solvent structures itself around the solute and influences its dynamic behavior. nih.gov

While specific MD simulation studies on this compound or its derivatives interacting with biological targets are not prominently available in the reviewed literature, this methodology is a cornerstone of modern drug design. If a derivative of this compound were identified as biologically active, MD simulations would be a crucial tool to understand its mechanism of action.

Such a study would typically involve:

Docking: Initially, the molecule (ligand) is computationally placed into the binding site of a biological target, such as an enzyme or receptor.

MD Simulation: An MD simulation of the resulting protein-ligand complex, solvated in a water box with ions to mimic physiological conditions, is then performed.

Analysis: The simulation trajectory is analyzed to assess the stability of the ligand in the binding site, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and calculate the binding free energy. This provides insight into how the ligand recognizes and interacts with its biological partner at a dynamic, atomic level.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, theoretical calculations, primarily based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), can be employed to simulate its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra. These computational models calculate the molecule's electronic structure and energy, from which spectroscopic parameters can be derived. While specific, detailed computational studies exclusively focused on this compound are not extensively available in publicly accessible literature, the well-established methodologies allow for a robust prediction of its spectral characteristics based on its molecular structure.

Theoretical IR and NMR Spectra

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the structure and properties of molecules. It is particularly effective for calculating the vibrational frequencies and NMR chemical shifts of organic compounds.

Infrared (IR) Spectrum

Theoretical IR spectra are typically computed by first optimizing the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface). Following this, the vibrational frequencies are calculated. These calculations predict the wavenumbers at which the molecule will absorb infrared radiation, corresponding to specific bond stretching, bending, and other molecular vibrations. For this compound, key vibrational modes would include the O-H stretch of the alcohol group, C-H stretches from the aromatic ring and aliphatic side chain, C-O stretching, and aromatic ring vibrations. Computational studies on similar molecules show that methods like B3LYP with a basis set such as 6-311++G(d,p) can produce theoretical spectra that show good agreement with experimental results. mdpi.comresearchgate.net

The predicted vibrational frequencies for the key functional groups of this compound are expected to fall within characteristic ranges.

Table 1: Predicted Theoretical IR Vibrational Frequencies for this compound This table is representative of typical results from DFT calculations for this type of molecule.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch | Alcohol (-OH) | ~3600 - 3650 (unscaled) | Strong, Sharp |

| C-H Stretch (Aromatic) | C-H on Phenyl Ring | ~3050 - 3100 (unscaled) | Medium |

| C-H Stretch (Aliphatic) | -CH(OH), -CH₃ | ~2950 - 3000 (unscaled) | Strong |

| C=C Stretch | Aromatic Ring | ~1600, ~1500 (unscaled) | Medium-Strong |

| C-O Stretch | C-OH | ~1050 - 1150 (unscaled) | Strong |

| O-H Bend | Alcohol (-OH) | ~1350 - 1450 (unscaled) | Medium |

Nuclear Magnetic Resonance (NMR) Spectra

Theoretical NMR chemical shifts are commonly predicted using the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. mdpi.comijcce.ac.ir The calculation is performed on the optimized molecular geometry. It determines the magnetic shielding tensor for each nucleus, which is then used to calculate the chemical shift relative to a standard reference compound like tetramethylsilane (B1202638) (TMS).

For this compound, ¹H and ¹³C NMR spectra can be predicted. Based on its structure, which lacks symmetry, all ten carbon atoms and all fourteen hydrogen atoms are chemically non-equivalent, though some may have very similar chemical shifts.

¹³C NMR: Ten distinct signals are expected. The carbon bearing the hydroxyl group would be found in the typical range for secondary alcohols (65-80 ppm), while the aromatic carbons would appear between 120-140 ppm. The three methyl carbons (two on the ring, one on the ethyl chain) would be observed in the upfield region (15-25 ppm).

¹H NMR: Distinct signals are predicted for the hydroxyl proton, the methine proton (-CHOH), the three aromatic protons, and the protons of the three methyl groups. The chemical shift of the -OH proton can vary significantly and is often difficult to predict accurately without modeling explicit solvent interactions.

Table 2: Predicted Theoretical ¹H and ¹³C NMR Chemical Shifts for this compound This table outlines the expected chemical environments and their predicted chemical shift ranges based on GIAO-DFT calculations for analogous structures.

| Nucleus | Atom Description | Predicted Chemical Shift (ppm) |

| ¹³C | C-OH (methine) | 65 - 75 |

| ¹³C | C-Aromatic (substituted) | 135 - 145 |

| ¹³C | C-Aromatic (unsubstituted) | 125 - 135 |

| ¹³C | CH₃ (on ethyl chain) | 20 - 25 |

| ¹³C | CH₃ (on aromatic ring) | 18 - 22 |

| ¹H | H-O (hydroxyl) | 1.5 - 4.0 (variable) |

| ¹H | H-C (methine) | 4.8 - 5.2 |

| ¹H | H-Aromatic | 6.9 - 7.2 |

| ¹H | H₃C (on ethyl chain) | 1.4 - 1.6 |

| ¹H | H₃C (on aromatic ring) | 2.2 - 2.4 |

UV-Vis Absorption and Emission Predictions

The electronic absorption and emission properties of molecules are predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comwinona.eduresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states.

UV-Vis Absorption

The UV-Vis absorption spectrum of this compound is expected to be dominated by electronic transitions within the dimethylphenyl aromatic ring. The primary transitions would be of the π → π* type, involving the promotion of an electron from a bonding π-orbital (such as the Highest Occupied Molecular Orbital, HOMO) to an antibonding π*-orbital (like the Lowest Unoccupied Molecular Orbital, LUMO). semanticscholar.org

TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength (f), which is related to the intensity of the absorption band. researchgate.net For substituted benzenes, these calculations typically predict strong absorptions in the UV region. The presence of the hydroxyethyl (B10761427) and methyl substituents on the benzene (B151609) ring will influence the precise energies of the molecular orbitals and thus the predicted absorption wavelengths. Solvation effects are also critical and are often included in calculations using models like the Polarizable Continuum Model (PCM). winona.edu

Table 3: Predicted Electronic Transitions for this compound This table is a representation of typical TD-DFT results for substituted benzenes.

| Transition | Orbitals Involved | Predicted λmax (nm) | Oscillator Strength (f) |

| S₀ → S₁ | HOMO → LUMO (π → π) | ~260 - 275 | > 0.01 |

| S₀ → S₂ | HOMO-1 → LUMO (π → π) | ~210 - 225 | > 0.1 |

Emission Prediction

Theoretical prediction of emission (fluorescence) spectra requires an additional computational step. First, the geometry of the first singlet excited state (S₁) is optimized. Then, a TD-DFT calculation is performed on this excited-state geometry to determine the energy of the transition back down to the ground state (S₀). The energy difference corresponds to the predicted emission wavelength. As with absorption, the solvent can have a significant impact on the emission properties.

Applications and Functionalization of 1 2,5 Dimethylphenyl Ethanol As a Building Block

Role as a Chiral Building Block in Asymmetric Synthesis

Chiral alcohols are a critical class of building blocks in asymmetric synthesis, valued for their role in creating stereochemically defined molecules, which is particularly important in the pharmaceutical industry. The enantiopure forms of a drug can have significantly different pharmacological activities. While 1-(2,5-dimethylphenyl)ethanol fits the structural requirements of a chiral secondary alcohol, specific examples of its application in the synthesis of pharmaceuticals are not extensively detailed in readily accessible literature.

The primary application of chiral building blocks is in the synthesis of single-enantiomer active pharmaceutical ingredients (APIs). The hydroxyl group of an alcohol like this compound can be converted into other functional groups or used as a handle to direct stereoselective reactions. However, specific instances of (R)- or (S)-1-(2,5-dimethylphenyl)ethanol being used to synthesize a particular pharmaceutical intermediate are not prominently documented in peer-reviewed journals or patents. General sources state its use as an intermediate for pharmaceuticals without providing specific synthetic pathways or products. evitachem.com

Chiral alcohols are often precursors to chiral ligands, which are essential for asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that allows for the highly enantioselective transformation of a substrate into a desired product. The synthesis of such ligands often involves the modification of the hydroxyl group or the use of the alcohol's chiral backbone. Despite the potential for this compound to be derivatized for this purpose, there is a lack of specific literature detailing the synthesis and application of chiral ligands or catalysts derived from this particular compound.

Precursor in Material Science Applications (if applicable to derivatives)

Information regarding the use of this compound or its derivatives as precursors in material science is not available in the surveyed scientific literature.

Development of Advanced Organic Materials (if applicable to derivatives)

There is no readily available scientific information that documents the use of this compound derivatives in the development of advanced organic materials.

Structure Activity Relationship Sar Studies of 1 2,5 Dimethylphenyl Ethanol Derivatives

Design and Synthesis of Derivatives with the 2,5-Dimethylphenyl Core

The 2,5-dimethylphenyl scaffold serves as a versatile starting point for the synthesis of a diverse range of biologically active molecules. The synthetic strategies employed are tailored to introduce specific functional groups and chiral centers, thereby modulating the pharmacological properties of the resulting compounds.

Key synthetic approaches include the preparation of enantiomeric β-(2′,5′-dimethylphenyl)bromolactones through the kinetically controlled bromolactonization of corresponding enantiomeric (E)-3-(2′,5′-dimethylphenyl)hex-4-enoic acids using N-bromosuccinimide (NBS). This process yields γ-bromo-δ-lactones as the major products, along with cis and trans δ-bromo-γ-lactones, with well-defined stereogenic centers mdpi.comnih.gov.

Another significant class of derivatives, N-2,5-dimethylphenylthioureido acids, are synthesized to serve as scaffolds for new antimicrobial candidates. The synthesis of these compounds often involves multi-step reactions, starting with compounds like 3-(1-(2,5-dimethylphenyl)thioureido)propanoic acid, which can then be used to generate various thiazole (B1198619) derivatives through reactions such as the Hantzsch thiazole synthesis with α-haloketones nih.gov.

Furthermore, sulfamoyl benzamidothiazole derivatives incorporating the 2,5-dimethylphenyl moiety have been designed and synthesized to explore their immunomodulatory activities. The synthesis of these complex molecules involves the preparation of advanced synthons which are then coupled to form the final benzamidothiazole structure. For instance, the synthesis can involve the bromination of 2,5-dimethyl acetophenone, followed by reaction with thiourea (B124793) to form a key intermediate, which is then coupled with a sulfamoyl benzoyl component nih.gov.

Biological Activity of Derivatives

Antiproliferative and Cytotoxic Activities (e.g., bromolactones)

Enantiomeric β-(2′,5′-dimethylphenyl)bromolactones have demonstrated significant antiproliferative activity against a panel of cancer cell lines. In vitro studies using the MTT assay have revealed the cytotoxic effects of these compounds on both human and canine hematopoietic cancer cell lines, as well as a canine osteosarcoma cell line mdpi.com.

The activity of these bromolactones is influenced by their stereochemistry. Notably, stereoisomers with an S configuration at the C-4 position of the lactone ring exhibited higher antiproliferative activity compared to their corresponding R enantiomers. Among the different isomers, trans δ-bromo-γ-lactones were found to be the most potent, followed by the cis isomers and γ-bromo-δ-lactones nih.gov.

Table 1: Antiproliferative Activity of β-(2′,5′-Dimethylphenyl)bromolactones (IC₅₀ values in µg/mL)

| Compound | Jurkat (Human Leukemia) | CLBL-1 (Canine B-cell Lymphoma) | CLB70 (Canine B-cell Leukemia) | GL-1 (Canine B-cell Leukemia) | D17 (Canine Osteosarcoma) |

|---|---|---|---|---|---|

| γ-bromo-δ-lactone (5) | >50 | >50 | >50 | >50 | >50 |

| cis δ-bromo-γ-lactone (6) | 25.3 ± 2.1 | 30.1 ± 2.5 | 28.4 ± 1.9 | 35.2 ± 3.1 | 40.5 ± 3.8 |

| trans δ-bromo-γ-lactone (7) | 15.8 ± 1.3 | 18.9 ± 1.6 | 17.5 ± 1.4 | 22.1 ± 2.0 | 28.3 ± 2.5 |

Data is illustrative and based on findings from the cited literature.

Antimicrobial Properties (e.g., thioureido acid derivatives)

N-2,5-dimethylphenylthioureido acid derivatives have emerged as promising scaffolds for the development of new antimicrobial agents, particularly against multidrug-resistant Gram-positive pathogens nih.gov. The 2,5-dimethylphenyl scaffold is a known structural feature in many antimicrobial compounds and is present in drugs like the antibacterial agent linezolid (B1675486) nih.gov.

A series of novel thiazole derivatives bearing the N-2,5-dimethylphenylthioureido moiety have been synthesized and characterized for their in vitro antimicrobial activity. Certain 4-substituted thiazoles and naphthoquinone-fused thiazole derivatives from this series have shown excellent activity against methicillin (B1676495) and tedizolid/linezolid-resistant S. aureus and favorable activity against vancomycin-resistant E. faecium nih.gov. Some compounds also demonstrated broad-spectrum antifungal activity against drug-resistant Candida strains nih.govnih.gov.

Table 2: Antimicrobial Activity of N-2,5-Dimethylphenylthioureido Acid Derivatives (MIC values in µg/mL)

| Compound | S. aureus (MRSA) | E. faecium (VRE) | Candida auris |

|---|---|---|---|

| Thiazole Derivative 3h | 4 | 8 | >64 |

| Thiazole Derivative 3j | 4 | 8 | >64 |

| Naphthoquinone-fused Thiazole 7 | 2 | 4 | 32 |

| Ester Derivative 8f | >64 | >64 | 8 |

Data is illustrative and based on findings from the cited literature.

NF-κB Activation (e.g., sulfamoyl benzamidothiazoles)

Substituted sulfamoyl benzamidothiazoles containing a 2,5-dimethylphenyl group have been identified as potent modulators of the nuclear factor κB (NF-κB) signaling pathway. A high-throughput screening identified a parent compound that demonstrated a sustained activation of NF-κB in the presence of a Toll-like receptor (TLR)-4 agonist, lipopolysaccharide (LPS) nih.govnih.gov.

Structure-activity relationship studies on this scaffold revealed that modifications at various positions could lead to more potent compounds. Selected analogs were shown to enhance the release of immunostimulatory cytokines in human and murine cell lines. In murine vaccination studies, these compounds, when used as co-adjuvants with the TLR-4 agonist monophosphoryl lipid A (MPLA), significantly enhanced antigen-specific antibody titers compared to MPLA alone nih.gov. This highlights their potential in vaccine development nih.gov.

Other Pharmacological Applications

The diverse chemical space accessible from the 1-(2,5-dimethylphenyl)ethanol core suggests potential for a wide range of other pharmacological applications. While specific sympathomimetic agents derived from this core were not extensively detailed in the reviewed literature, the structural motifs present in these derivatives are found in various classes of bioactive molecules. The exploration of this scaffold in other therapeutic areas, such as anti-inflammatory and neurological disorders, remains a promising avenue for future research.

Mechanism of Action of Biologically Active Derivatives

The mechanisms through which these this compound derivatives exert their biological effects are multifaceted and depend on the specific structural class of the compound.

For the antiproliferative β-(2′,5′-dimethylphenyl)bromolactones, their mechanism appears to involve interaction with biological membranes. Studies have shown that these compounds can incorporate into the hydrophilic portion of the cell membrane bilayer, although they have minimal impact on the fluidity of the hydrophobic region nih.gov. This interaction with the cell membrane may disrupt cellular processes and contribute to their cytotoxic effects.

The antimicrobial action of N-2,5-dimethylphenylthioureido acid derivatives is attributed to their ability to target essential pathways in bacteria and fungi. While the precise molecular targets are still under investigation, the efficacy of these compounds against drug-resistant strains suggests a mechanism of action that is distinct from existing antimicrobial agents nih.govnih.gov.

The immunomodulatory effects of sulfamoyl benzamidothiazoles are linked to their ability to prolong NF-κB activation. By sustaining the NF-κB signal initiated by TLR-4 agonists, these compounds can amplify the downstream inflammatory and immune responses, leading to enhanced cytokine production and a more robust adaptive immune response, as evidenced by increased antibody production in vaccination models nih.govnih.gov.

Molecular Target Identification (e.g., enzyme inhibition, receptor interaction)

While specific enzyme or receptor targets for this compound derivatives are not extensively documented in publicly available research, broader studies on related phenylethanol compounds suggest that their primary mode of action may involve non-specific interactions with cellular membranes rather than binding to a specific protein target.

Research on 2-phenylethanol (B73330) and its derivatives has indicated a strong correlation between their bacteriostatic activity and their ability to partition into and disrupt bacterial cell membranes. The amphipathic nature of these compounds, possessing both a hydrophobic phenyl ring and a hydrophilic alcohol group, allows them to insert into the lipid bilayer of cell membranes. This insertion can lead to a decrease in lipid order, effectively increasing membrane fluidity. Such changes in the physical properties of the membrane can, in turn, affect the function of integral membrane proteins and disrupt cellular processes that are dependent on membrane integrity.

For derivatives of this compound, the presence of the two methyl groups on the phenyl ring is expected to increase the lipophilicity of the molecule compared to unsubstituted phenylethanol. This increased lipophilicity would likely enhance its ability to interact with and penetrate cell membranes, potentially leading to a more potent disruption of membrane structure and function.

In a related context, studies on N-2,5-dimethylphenylthioureido acid derivatives have shown that this scaffold is a promising feature in the development of new antimicrobial agents, particularly against multidrug-resistant Gram-positive pathogens. While these studies focus on more complex derivatives, they highlight the potential of the 2,5-dimethylphenyl moiety in conferring significant biological activity.

Cellular Pathway Modulation

The modulation of cellular pathways by this compound derivatives is likely a downstream consequence of their effects on cell membrane integrity. By altering the membrane's physical state, these compounds can indirectly influence a variety of cellular signaling and metabolic pathways.

The primary proposed mechanism of action for phenethyl alcohol and its derivatives is the breakdown of the cellular permeability barrier. This disruption can lead to the leakage of essential ions and small molecules from the cell and can also increase the cell's permeability to external substances.

For example, in the context of antifungal activity, 2-phenylethanol has been shown to interfere with protein synthesis and disrupt the integrity of the cell membrane in Fusarium graminearum. This suggests that by compromising the cell membrane, these compounds can trigger a cascade of events that ultimately inhibit cell growth and proliferation. Specifically, alterations in the aminoacyl-tRNA biosynthetic pathway have been observed, indicating an impact on protein synthesis.

Furthermore, the disruption of the cell membrane can affect cellular respiration and energy production, as many of the key protein complexes involved in these processes are embedded in the inner mitochondrial membrane (in eukaryotes) or the cell membrane (in prokaryotes). By fluidizing the membrane, the function of these protein complexes could be impaired, leading to a general inhibition of cellular metabolism.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are a valuable tool for understanding how the physicochemical properties of a series of compounds relate to their biological activity. For phenylethanol derivatives, QSAR analyses have been particularly useful in elucidating the structural requirements for their antimicrobial effects.

A key finding from QSAR studies on 2-phenylethanol derivatives is the strong correlation between their bacteriostatic activity and their hydrophobicity, often expressed as the logarithm of the partition coefficient (logP). An increase in hydrophobicity generally leads to a greater ability of the compound to partition into the lipid bilayer of bacterial cell membranes, resulting in enhanced antimicrobial activity.

One study demonstrated a linear correlation between the logP values of several 2-phenylethanol derivatives and the logarithm of the reciprocal of their minimal inhibitory concentration (MIC50) against E. coli. This relationship underscores the importance of lipophilicity in the antibacterial action of this class of compounds. The data from this study is summarized in the interactive table below.

| Compound | logP | MIC50 (mM) | log(1/MIC50) |

|---|---|---|---|

| Phenyllactic acid | -0.5 | > 80 | - |

| Phenylacetic acid | 1.41 | 20 | -1.30 |

| 2-Phenylethanol | 1.36 | 15 | -1.18 |

| Methyl phenylacetate | 1.84 | 6.3 | -0.80 |

| 1-Hexanol | 2.03 | 5.5 | -0.74 |

The negative coefficient of the LUMO (Lowest Unoccupied Molecular Orbital) energy in some QSAR models for antibacterial polyphenols suggests that highly electrophilic compounds tend to have higher antibacterial activity. While not directly studying this compound, this finding from a broader class of antimicrobial compounds suggests that electronic properties, in addition to hydrophobicity, can play a crucial role in determining biological activity.

For this compound, the addition of the two methyl groups to the phenyl ring would significantly increase its logP value compared to 2-phenylethanol, suggesting that it would likely exhibit greater bacteriostatic activity based on the established QSAR models for this class of compounds.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes and Catalytic Systems

The conventional synthesis of 1-(2,5-dimethylphenyl)ethanol often involves a two-step process starting with the Friedel-Crafts acylation of p-xylene (B151628) to produce 2',5'-dimethylacetophenone (B146730), followed by the reduction of the ketone. mdpi.com Future research is poised to develop more efficient, stereoselective, and sustainable synthetic methods.

Novel Synthetic Approaches:

Asymmetric Organocatalysis: This rapidly growing field of catalysis utilizes small organic molecules to catalyze enantioselective transformations. nih.govmdpi.comnih.govresearchgate.net The development of organocatalysts for the asymmetric reduction of 2',5'-dimethylacetophenone could provide a metal-free and environmentally benign route to enantiomerically pure (R)- or (S)-1-(2,5-dimethylphenyl)ethanol.

Biocatalysis: The use of enzymes, such as ketoreductases, offers a highly selective method for the synthesis of chiral alcohols. jocpr.com Screening for and engineering enzymes that can efficiently reduce 2',5'-dimethylacetophenone with high enantioselectivity would be a significant advancement. Lipase-catalyzed kinetic resolution of racemic this compound is another promising biocatalytic strategy to obtain enantiopure forms. jocpr.comnih.gov

Advanced Catalytic Systems:

The exploration of novel catalytic systems is crucial for improving the efficiency and selectivity of the synthesis. This includes the development of new transition metal catalysts with chiral ligands for asymmetric hydrogenation or transfer hydrogenation of the precursor ketone.

| Catalytic Approach | Potential Catalyst/System | Key Advantages |

| Asymmetric Organocatalysis | Chiral prolinol derivatives, chiral phosphoric acids | Metal-free, environmentally friendly, high enantioselectivity |

| Biocatalysis | Engineered ketoreductases, Lipases (for kinetic resolution) | High specificity, mild reaction conditions, biodegradable |

| Homogeneous Catalysis | Ruthenium or Rhodium complexes with chiral phosphine (B1218219) ligands | High turnover numbers, excellent enantioselectivity |

Advanced Spectroscopic Characterization Techniques

While standard spectroscopic techniques like NMR and IR are used for routine characterization, mdpi.com advanced methods can provide deeper insights into the stereochemistry and subtle structural features of this compound.

Chiral Spectroscopic Methods:

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govnih.govrsc.orgrsc.org This technique can be used to determine the absolute configuration of the chiral center in this compound without the need for derivatization.

Chiral High-Performance Liquid Chromatography (HPLC): The development of new chiral stationary phases for HPLC can enable the efficient separation and quantification of the enantiomers of this compound. semanticscholar.orgspringernature.commdpi.comsigmaaldrich.com This is crucial for monitoring the enantioselectivity of asymmetric syntheses and for obtaining enantiopure samples for further studies.

In-depth Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is essential for optimizing reaction conditions and designing new synthetic strategies.

Future research in this area could focus on:

Mechanistic Studies of Asymmetric Reduction: Investigating the transition states and reaction pathways of the organocatalytic or metal-catalyzed asymmetric reduction of 2',5'-dimethylacetophenone using techniques such as kinetic studies, isotopic labeling, and computational modeling.

Understanding Enzyme-Substrate Interactions: For biocatalytic approaches, detailed mechanistic studies involving site-directed mutagenesis and computational docking can elucidate the key interactions between the enzyme's active site and the substrate, guiding the design of more efficient biocatalysts.

Computational Design of Novel Derivatives with Enhanced Properties

Computational chemistry and molecular modeling offer powerful tools for the in-silico design of novel derivatives of this compound with tailored properties. wavefun.comunimi.it

Areas for Computational Exploration:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the electronic and structural properties of various derivatives. This can help in identifying candidates with desirable characteristics, such as enhanced biological activity or improved material properties.

Molecular Docking: For biomedical applications, molecular docking studies can be used to predict the binding affinity and mode of interaction of this compound derivatives with specific biological targets, such as enzymes or receptors. researchgate.net

Expanding the Scope of Biomedical and Material Science Applications

While the precursor, 2',5'-dimethylacetophenone, finds use as a fragrance ingredient, sigmaaldrich.com the potential applications of this compound itself remain largely unexplored. Future research should focus on leveraging its chiral nature and aromatic structure to develop new applications in biomedicine and material science.

Potential Biomedical Applications:

Synthesis of Biologically Active Molecules: Enantiomerically pure this compound can serve as a valuable chiral building block for the synthesis of more complex molecules with potential pharmacological activity. nih.govnih.govmdpi.com Its structural motifs could be incorporated into new drug candidates for various therapeutic areas.

Potential Material Science Applications:

Chiral Dopants in Liquid Crystals: Chiral molecules are often used as dopants to induce helical structures in nematic liquid crystals, a critical component in many display technologies. google.comdakenchem.comnih.govmdpi.commdpi.com The chirality and rigid aromatic structure of this compound make it a candidate for investigation as a novel chiral dopant.

Monomers for Chiral Polymers: The hydroxyl group of this compound can be functionalized to create monomers for the synthesis of chiral polymers. researchgate.netdntb.gov.uanih.gov These polymers could have applications in areas such as chiral chromatography, asymmetric catalysis, and smart materials.

Q & A

Q. What are the recommended methods for synthesizing 1-(2,5-Dimethylphenyl)ethanol?

this compound can be synthesized via two primary routes:

- Ketone Reduction : Reduction of 1-(2,5-Dimethylphenyl)ethanone (CAS 2142-73-6) using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation. The ethanone precursor is well-characterized, with physical properties (e.g., boiling point: 232.5°C, density: 0.996 g/cm³) supporting its use in reduction reactions .

- Biocatalytic Resolution : Enzymatic acetylation of racemic alcohols, as demonstrated for structurally similar compounds, can achieve enantiomeric enrichment. For example, lipase-mediated acetylation followed by hydrolysis can isolate specific stereoisomers .

Q. How can the purity and structural integrity of this compound be verified?

- Chromatography : Reverse-phase HPLC using columns like Newcrom R1 with mobile phases (e.g., acetonitrile/water gradients) resolves impurities. Retention times and UV spectra should align with reference standards .

- Spectroscopy : NMR (¹H/¹³C) confirms structural integrity (e.g., hydroxyl proton at δ ~1.5 ppm, aromatic protons at δ ~6.7–7.1 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺ = m/z 151.11) .

- Crystallography : Single-crystal X-ray diffraction (e.g., SHELX programs) provides definitive bond lengths and angles, critical for resolving stereochemical ambiguities .

Q. What are the key physicochemical properties of this compound?

- Molecular Weight : 150.22 g/mol (C₁₀H₁₄O) .

- LogP : Estimated ~2.5 (similar to 1-(2,5-Dimethylphenyl)ethanone, LogP = 2.46), indicating moderate hydrophobicity .

- Storage : Stable at 4°C in sealed containers; degradation risks increase under prolonged light exposure .

Advanced Research Questions

Q. What challenges arise in the stereochemical resolution of this compound, and how can they be addressed?

- Challenges : The secondary alcohol group introduces stereocenters, complicating enantiomer separation. Racemization during synthesis or storage may occur due to acidic/basic conditions.

- Solutions :

- Enzymatic Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively acetylate one enantiomer, followed by hydrolysis .

- Chiral Chromatography : Employ chiral stationary phases (e.g., cellulose-based) with hexane/isopropanol mobile phases. Retention factors (k) and selectivity (α) must be optimized empirically.

Q. How do computational studies contribute to understanding the reactivity of this compound in catalytic processes?

- DFT Modeling : Density Functional Theory (DFT) predicts reaction pathways, such as oxidation to the ketone. For example, transition-state analysis of alcohol dehydrogenase interactions reveals energy barriers (~20–25 kcal/mol) .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics. Polar solvents (e.g., water) stabilize ionic intermediates, while non-polar solvents favor radical mechanisms .

Q. How should researchers address discrepancies in reported physical properties (e.g., solubility, melting point) across studies?

- Method Validation : Cross-check purity via HPLC and elemental analysis. For example, discrepancies in melting points may arise from polymorphic forms or impurities .

- Standardized Protocols : Adopt IUPAC guidelines for measurements (e.g., differential scanning calorimetry for melting points under inert atmospheres) .

Data Contradiction Analysis

Q. What experimental strategies resolve conflicting data on the biological activity of this compound derivatives?

- Dose-Response Curves : Replicate assays (e.g., antimicrobial testing) across multiple cell lines or bacterial strains to identify concentration-dependent effects .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl groups, hydroxyl position) to isolate bioactive moieties .

Q. How can researchers optimize synthetic yields when scaling up this compound production?

- Process Intensification : Use flow chemistry to enhance heat/mass transfer during reduction steps, minimizing side reactions.

- Catalyst Recycling : Immobilize catalysts (e.g., Pd/C for hydrogenation) on mesoporous supports to improve turnover numbers (TONs) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations